N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide
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Overview
Description
N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide is a synthetic compound with a complex structure that includes a chlorophenyl group, a pyrrolidine ring, and an oxirane (epoxide) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the chlorophenyl group and the oxirane moiety. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Formation of the Oxirane Moiety: This can be accomplished through epoxidation reactions using reagents such as peracids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can lead to diols, while reduction can yield alcohols or amines.
Scientific Research Applications
N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane moiety is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The chlorophenyl group may contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide can be compared with other similar compounds, such as:
N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]carboxamide: Lacks the oxirane moiety, which may result in different reactivity and biological activity.
N-[1-(3-Bromophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide: The bromine atom may alter the compound’s electronic properties and reactivity.
N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-sulfonamide: The sulfonamide group may confer different solubility and pharmacokinetic properties.
These comparisons highlight the unique features of this compound, such as its specific reactivity due to the oxirane moiety and its potential biological activity.
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-9-2-1-3-11(6-9)16-5-4-10(7-16)15-13(17)12-8-18-12/h1-3,6,10,12H,4-5,7-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMDPXQNBAEVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2CO2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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